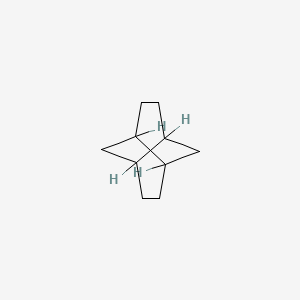

Twistane

描述

Genesis and Early Investigations of the Twistane Scaffold

The story of this compound begins in the mid-20th century, a period of burgeoning interest in the synthesis and properties of novel polycyclic aliphatic hydrocarbons. The theoretical groundwork for this compound was laid by the desire to create and study strained ring systems, pushing the boundaries of what was then understood about chemical bonding and molecular geometry.

The first successful synthesis of this compound was reported by H.W. Whitlock in 1962. wikipedia.orgdrugfuture.com This pioneering work utilized a bicyclo[2.2.2]octane framework as the starting point for constructing the intricate tricyclic structure. wikipedia.org This initial synthesis was a landmark achievement, confirming the viability of creating such a twisted molecular architecture and opening the door for further investigation into its properties.

Following Whitlock's initial breakthrough, other synthetic routes were explored. In 1967, a new method emerged involving an intramolecular aldol (B89426) condensation of a cis-decalin diketone, offering an alternative pathway to the this compound skeleton. wikipedia.orgcdnsciencepub.com Another approach demonstrated that this compound could be formed through the hydrogenation of basketane. wikipedia.org These early synthetic efforts were crucial in making this compound more accessible for detailed study.

| Year | Milestone | Key Researchers/Contributors | Significance |

| 1962 | First Synthesis of this compound | H.W. Whitlock | Confirmed the existence and provided the first access to the this compound molecule. wikipedia.orgdrugfuture.com |

| 1967 | New Synthesis via Aldol Condensation | J. Gauthier and P. Deslongchamps | Provided an alternative and shorter synthetic route to this compound. cdnsciencepub.compublish.csiro.au |

| 1968 | Determination of Absolute Configuration | Keiichi et al. | Established the absolute stereochemistry of the this compound enantiomers. drugfuture.com |

Evolution of this compound Research within Polycyclic Hydrocarbon Chemistry

The initial synthesis and characterization of this compound set the stage for its integration into the broader field of polycyclic hydrocarbon chemistry. This area of research has been historically driven by the quest for understanding structure-property relationships in complex three-dimensional molecules. Adamantane (B196018), with its rigid, strain-free, and highly symmetrical diamondoid structure, had already captured significant attention. rsc.org this compound, as a strained isomer of adamantane, provided a valuable point of comparison for studying the effects of molecular strain and symmetry on physical and chemical properties. wikipedia.orgrsc.org

The unique D₂ symmetry and inherent chirality of this compound have made it a subject of interest for stereochemical studies. nih.govoup.com Its structure, composed of interconnected twist-boat cyclohexane (B81311) rings, offers a rigid framework for investigating the consequences of this unusual conformation. wikipedia.org This has led to the synthesis and study of various this compound derivatives, where functional groups are introduced at different positions on the scaffold. These studies have provided insights into how the rigid and chiral nature of the this compound core influences the properties and reactivity of the appended functional groups.

More recently, research has expanded to explore the potential of this compound and its derivatives in materials science. The concept of "polythis compound," a hypothetical polymer composed of fused this compound units, has been proposed and studied theoretically. wikipedia.orgnih.gov This theoretical polymer is predicted to be a chiral hydrocarbon nanotube with a very small inner diameter. nih.gov The synthesis of oligomers of this compound, such as C₂-symmetric trithis compound, represents a concrete step towards the eventual synthesis of polythis compound. uni-muenchen.deuni-muenchen.de

Furthermore, the unique three-dimensional structure of this compound has led to its use as a chiral building block in the design of new materials. For instance, derivatives of this compound have been shown to exhibit liquid crystalline properties, specifically as chiral nematogens. tandfonline.com This opens up possibilities for the development of new chiral liquid crystals with potential applications in optical technologies. The exploration of this compound-like structures as potential antiviral agents is another emerging area of research, highlighting the underexplored potential of these cage compounds in medicinal chemistry. rsc.org

The evolution of this compound research showcases a progression from fundamental synthetic and stereochemical studies to the exploration of its potential in creating novel materials and biologically active molecules. This journey underscores the enduring value of studying unique polycyclic hydrocarbons to advance our understanding of chemical principles and to drive innovation in various scientific fields.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆ | wikipedia.org |

| Molar Mass | 136.238 g·mol⁻¹ | wikipedia.org |

| Melting Point | 163 to 164.8 °C | wikipedia.orgdrugfuture.com |

| Point Group | D₂ | wikipedia.org |

| Stereochemistry | Racemic, exists as two enantiomers | fda.gov |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

253-14-5 |

|---|---|

分子式 |

C10H16 |

分子量 |

136.23 g/mol |

IUPAC 名称 |

tricyclo[4.4.0.03,8]decane |

InChI |

InChI=1S/C10H16/c1-2-8-6-9-3-4-10(8)5-7(1)9/h7-10H,1-6H2 |

InChI 键 |

AEVSQVUUXPSWPL-UHFFFAOYSA-N |

SMILES |

C1CC2CC3C1CC2CC3 |

规范 SMILES |

C1CC2CC3C1CC2CC3 |

产品来源 |

United States |

Advanced Synthetic Methodologies for Twistane and Its Congeners

Seminal Total Synthesis Approaches to the Twistane Core

The initial syntheses of this compound laid the groundwork for future advancements, showcasing elegant solutions to the complexities of its three-dimensional architecture.

Whitlock's Original Strategy and Mechanistic Insights

The first successful synthesis of this compound was reported by Howard Whitlock in 1962. wikipedia.orgwikipedia.orgdrugfuture.com This pioneering route commenced with a Diels-Alder reaction between 1,3-cyclohexadiene (B119728) and ethyl acrylate, which established the bicyclo[2.2.2]octane core. youtube.comscribd.com

A key sequence of reactions followed to elaborate the structure. The ester was reduced to a primary alcohol, which was then converted to a mesylate. youtube.com Nucleophilic substitution with sodium cyanide introduced a nitrile group, which was subsequently hydrolyzed to a carboxylic acid. youtube.com An iodolactonization reaction then formed a six-membered ring lactone. scribd.com

The crucial step in Whitlock's synthesis was an intramolecular alkylation. The lactone was reduced, and the resulting diol was oxidized to a keto-aldehyde. uni-muenchen.de Treatment of the corresponding keto-mesylate with a base generated an enolate that displaced the mesylate, thereby forging the final ring of the this compound skeleton. youtube.com The synthesis was completed by a Wolff-Kishner reduction to remove the ketone functionality. youtube.com

Table 1: Key Steps in Whitlock's this compound Synthesis

| Step | Reactants | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | 1,3-Cyclohexadiene, Ethyl acrylate | Diels-Alder reaction | Bicyclo[2.2.2]octene ester |

| 2 | Bicyclo[2.2.2]octene ester | Homologation sequence | Carboxylic acid derivative |

| 3 | Carboxylic acid derivative | Iodolactonization | Iodolactone |

| 4 | Keto-mesylate | Intramolecular enolate alkylation | 2-Twistanone |

Deslongchamps' Contributions to this compound Synthesis

In 1967, Pierre Deslongchamps developed an alternative and more efficient synthesis of this compound. wikipedia.orgdrugfuture.comcdnsciencepub.com This approach started from a readily available cis-decalin diketone. wikipedia.orgwikipedia.org The key step involved an intramolecular aldol (B89426) condensation. wikipedia.org

Deslongchamps' strategy centered on the internal cyclization of a keto mesylate derived from the decalin system, which produced 4-twistanone in high yield. cdnsciencepub.com It was proposed that under strong acidic conditions, the starting decalin dione (B5365651) could be in equilibrium with an isomeric hydroxy tricyclic ketone, which could then be trapped. cdnsciencepub.com In a practical one-step synthesis, treatment of the decalin dione yielded 8-acetoxy-4-twistanone. cdnsciencepub.comcapes.gov.br This intermediate served as a versatile precursor for various this compound derivatives, including this compound itself, 1-twistanol, 1-twistylamine, and 1-twistane carboxylic acid. cdnsciencepub.com The final deoxygenation to this compound was achieved by forming a thioketal followed by desulfurization with Raney nickel, which was reported to be higher yielding than the Wolff-Kishner reduction. youtube.com

Contemporary Synthetic Routes and Strategies for this compound Frameworks

Modern synthetic efforts have built upon these foundational routes, introducing new levels of efficiency and control, including the ability to access specific enantiomers.

Intramolecular Cyclization Tactics

Intramolecular cyclizations remain a cornerstone of this compound synthesis. Recent advancements have focused on creating the bicyclo[3.3.1]nonane core, a key structural component of this compound, through various intramolecular carbon-carbon bond-forming reactions. rsc.org These include tandem reactions like DIBAL-H-mediated lactone ring opening followed by intramolecular aldol condensation. rsc.org Organo-catalyzed and acid-catalyzed aldol condensations have also been employed to construct this bicyclic system. rsc.org Furthermore, intramolecular Michael additions and C-alkylation reactions have proven effective in forming the bicyclo[3.3.1]nonane skeleton. rsc.org

Transannular Carbon-Carbon Bond Formation Methodologies

Transannular reactions, which form a bond across a ring system, represent a powerful strategy for accessing the this compound framework. sci-hub.se The most strategic bond disconnection in a retrosynthetic analysis of this compound is the one that leads back to a decalin precursor. sci-hub.se This has inspired routes that forge this crucial transannular bond. One proposed, though challenging, method is the transannular dehydrogenation of cis-decalin. sci-hub.se More practically, Kolbe electrolysis of a decalin-based diacid has been suggested as a direct route to the this compound core. sci-hub.se The success of such transannular strategies hinges on controlling the stereochemistry and avoiding competing side reactions.

Enantioselective Synthesis Pathways and Deracemization Strategies

As this compound is a chiral molecule, existing as a pair of enantiomers, the development of enantioselective syntheses is a significant area of research. wikipedia.orgwikipedia.orgnih.gov One approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the key bond-forming reactions.

A notable example of an enantioselective synthesis utilizes a chemoenzymatic method. The enzyme horse liver alcohol dehydrogenase (HLADH) can selectively reduce one of the enantiotopic carbonyl groups in cis-decalin-2,7-dione. oup.com This enzymatic reduction provides an optically active hydroxy ketone, which is then converted into (+)-twistane of high optical purity. oup.com

Deracemization, the process of converting a racemic mixture into a single enantiomer, offers another avenue to optically pure this compound. dirzon.comrushim.ru This can be achieved through various catalytic methods, including those that employ photochemical processes. researchgate.netresearchgate.net For instance, a chiral photosensitizer can selectively promote the racemization of one enantiomer, allowing the other to be isolated in excess. researchgate.net These advanced strategies provide access to enantiomerically pure this compound derivatives, which are valuable for studying chiroptical properties and for applications in materials science. nih.govtandfonline.com

Table 2: Mentioned Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | Tricyclo[4.4.0.03,8]decane |

| Adamantane (B196018) | Tricyclo[3.3.1.13,7]decane |

| 1,3-Cyclohexadiene | Cyclohexa-1,3-diene |

| Ethyl acrylate | Ethyl prop-2-enoate |

| 2-Twistanone | Tricyclo[4.4.0.03,8]decan-2-one |

| cis-Decalin diketone | (4aR,8aS)-Octahydronaphthalene-2,7-dione |

| 4-Twistanone | Tricyclo[4.4.0.03,8]decan-4-one |

| 8-Acetoxy-4-twistanone | 4-Oxotricyclo[4.4.0.03,8]decan-8-yl acetate |

| 1-Twistanol | Tricyclo[4.4.0.03,8]decan-1-ol |

| 1-Twistylamine | Tricyclo[4.4.0.03,8]decan-1-amine |

| 1-Twistane carboxylic acid | Tricyclo[4.4.0.03,8]decane-1-carboxylic acid |

Cascade and Rearrangement-Driven Syntheses Involving this compound Precursors

The construction of the rigid, chiral D₂-symmetric this compound framework often relies on sophisticated synthetic strategies that leverage cascade reactions and skeletal rearrangements. These methods efficiently build molecular complexity, guiding precursor molecules toward the target tricyclic structure.

A notable strategy involves the rearrangement of bicyclic or decalin systems. An early and elegant approach to the this compound skeleton, developed by Pierre Deslongchamps, begins with a cis-decalin precursor. youtube.com The key transformation is an intramolecular cyclization where an enolate displaces a mesylate, effectively forming the crucial central carbon-carbon bond of the this compound core. youtube.comsynarchive.com This method highlights a common theme in this compound synthesis: the strategic closure of a bond between two specific carbons in a pre-organized bicyclic system. youtube.com

More contemporary research has explored other rearrangement-driven pathways. For instance, a vinylogous, base-catalyzed acyloin rearrangement has been reported to produce derivatives possessing the tricyclo[4.4.0.03,8]decane (this compound) ring system. rsc.org Another innovative approach involves an acyl radical reaction starting from a bicyclo[2.2.2]octenone derivative. This reaction can lead to either a cyclized or a rearranged isothis compound product. acs.org Density Functional Theory (DFT) calculations have shown that this process is under thermodynamic control and proceeds through a 5-exo-trig cyclization intermediate, which can then either undergo a hydrogen-atom transfer or rearrange via a this compound intermediate to furnish the final product. acs.org The outcome of this reaction is significantly influenced by the ring strain of the starting material. acs.org

Cascade reactions, which involve a series of intramolecular transformations occurring in a single synthetic operation, are also powerful tools for assembling this compound precursors. Organocatalytic asymmetric synthesis has been successfully applied to create chiral bicyclo[3.3.1]nonane frameworks, which are valuable intermediates for this compound-type structures. researchgate.net These methods, often involving desymmetrization and cascade reactions of prochiral starting materials, provide stereocontrolled access to these key building blocks. researchgate.net

The following table summarizes key rearrangement and cascade strategies for synthesizing this compound and its precursors:

| Starting Precursor | Key Transformation | Resulting Scaffold | Reference |

| cis-Decalin derivative | Intramolecular enolate-mesylate displacement | This compound | youtube.comsynarchive.com |

| Bicyclo[2.2.2]octenone derivative | Thiol-mediated acyl radical cyclization/rearrangement | Isothis compound via a this compound intermediate | acs.org |

| Prochiral bicyclo[3.3.1]nonane precursor | Organocatalytic asymmetric cascade | Chiral bicyclo[3.3.1]nonane | researchgate.net |

| Polycyclic dione | Base-catalyzed vinylogous acyloin rearrangement | This compound derivative | rsc.org |

| Bicyclo[2.2.2]octane system | Wagner-Meerwein rearrangement | C₂-Trithis compound | uni-muenchen.de |

These examples underscore the power of rearrangement and cascade-driven reactions to efficiently construct the complex, three-dimensional architecture of this compound from more accessible precursors.

Computational Assistance in Retrosynthetic Analysis of this compound Scaffolds

The advent of sophisticated computational tools has revolutionized the design of synthetic routes for complex molecules like this compound. Computer-assisted synthesis planning represents a burgeoning field, offering powerful algorithms to aid chemists in devising efficient and novel pathways. nih.govucla.edu

Retrosynthetic analysis, the process of deconstructing a target molecule into simpler, commercially available starting materials, is particularly well-suited for computational assistance. For a molecule like this compound, this analysis is not trivial due to its caged, sp³-rich structure. nih.gov Software programs like ICSYNTH have been used to generate synthetic ideas for this compound. acs.org By applying a molecular complexity measure, ICSYNTH can identify the most strategic bond disconnections. In the case of this compound, the program correctly identifies that the most simplifying C-C bond cleavage leads to a decalin skeleton precursor, a strategy that mirrors several successful laboratory syntheses. acs.org This demonstrates the synergy that can exist between computational analysis and established chemical intuition. acs.org

Modern retrosynthesis software can be broadly categorized into rule-based and rule-free methods. ucla.edu Rule-based systems utilize a vast database of known chemical reactions to suggest transformations, while newer, rule-free or machine learning-based approaches can propose more novel or unprecedented synthetic steps. nih.govucla.edu

A case study involving the pupukeanane natural products, which feature an isothis compound scaffold, utilized the retrosynthesis program Synthia™. nih.gov The software was able to propose numerous viable routes to these complex targets within minutes. nih.gov The proposed syntheses often involved robust and logical chemical transformations, such as Diels-Alder reactions to construct the core structure. nih.gov This case study also highlighted a key aspect of computer-assisted synthesis: the most powerful application often involves a partnership between the chemist and the computer. The software can generate a breadth of ideas, while the chemist's expertise is crucial for refining routes, troubleshooting potential issues, and even improving upon the computationally-generated pathways. nih.gov

The utility of computational chemistry extends beyond retrosynthesis to the analysis of reaction mechanisms and intermediates. For example, DFT calculations were instrumental in elucidating the mechanism of the acyl radical rearrangement that proceeds via a this compound intermediate, confirming that the reaction is under thermodynamic control. acs.org Such physics-based analyses are critical for understanding the stereoelectronic and steric effects in the contorted transition states of topologically complex molecules. nih.gov

The table below highlights some computational tools and their application in the synthesis of this compound and related structures.

| Computational Tool/Method | Application | Key Finding/Contribution | Reference |

| ICSYNTH | Retrosynthetic analysis of this compound | Identified the most strategic bond disconnection, leading to a decalin precursor. | acs.org |

| Synthia™ | Retrosynthesis of isothis compound-containing natural products | Rapidly generated multiple novel and viable synthetic routes. | nih.gov |

| Density Functional Theory (DFT) | Mechanistic analysis | Elucidated the thermodynamic control and rearrangement pathway in an acyl radical reaction forming an isothis compound skeleton via a this compound intermediate. | acs.org |

| CHAOS | Heuristic aid for designing organic syntheses | Provides a framework for learning and applying the disconnection method to targets like this compound. | pageplace.de |

The integration of these computational methods into synthetic chemistry workflows is accelerating the discovery and development of routes to challenging molecules, transforming what was once a purely intuitive art into a data-driven science.

Stereochemical Prowess and Chiral Systems of Twistane

Fundamental Chirality and D2-Symmetry of Twistane

This compound, with the chemical formula C10H16, is a classic example of a chiral hydrocarbon possessing D2-symmetry. nih.govresearchgate.net Its structure consists of three interconnected six-membered rings, each forced into a twist-boat conformation. wikipedia.orguni-muenchen.de The molecule lacks a plane of symmetry and a center of inversion, rendering it chiral. The only symmetry elements present are three mutually perpendicular C2 rotation axes, which define the D2 point group. wikipedia.orgjacobs-university.de

Despite having four stereocenters, this compound exists as only a single pair of enantiomers due to its D2 symmetry. wikipedia.org This inherent chirality is a direct consequence of the helical twist of its carbon skeleton. researchgate.net

Enantiomeric Forms of this compound and their Advanced Characterization

The two enantiomeric forms of this compound, (+)-twistane and (-)-twistane, are non-superimposable mirror images of each other. Their distinct three-dimensional arrangements lead to differential interaction with plane-polarized light, a property known as optical activity.

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to determine the absolute configuration of chiral molecules. encyclopedia.pubull.es It measures the differential absorption of left and right circularly polarized light by a chiral sample. encyclopedia.pub For enantiomers, the ECD spectra are perfect mirror images. ull.es

The absolute configuration of chiral molecules, including this compound derivatives, can be established by comparing their experimental ECD spectra with those of known compounds or with theoretically calculated spectra. rsc.orgrsc.org For instance, in a study on indolyl-twistenediones, the separation of enantiomers was achieved using chiral semipreparative High-Performance Liquid Chromatography (HPLC). The experimental ECD spectra of the separated enantiomers showed mirror-image absorption bands, confirming their enantiomeric relationship. rsc.org

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the stereochemistry of complex molecules. nih.gov Time-dependent DFT (TD-DFT) calculations can simulate ECD spectra with a high degree of accuracy. rsc.orgreddit.comnih.gov

By optimizing the geometry of a specific enantiomer using DFT and then calculating its theoretical ECD spectrum, a direct comparison with the experimental spectrum can be made. rsc.org A match between the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration. rsc.orgnih.gov This combined experimental and computational approach was successfully used to determine the absolute configurations of chiral indolyl-twistenediones. The calculated ECD spectrum for the (S,R,R,R,R)-enantiomer matched the experimental spectrum of one of the isolated enantiomers, thereby establishing its absolute stereochemistry. rsc.org

Table 1: Comparison of Experimental and Computational ECD Data for a Chiral Indolyl-Twistenedione Derivative This table is illustrative and based on the type of data generated in studies like that of Jaafar et al. It does not represent the actual data from that specific paper but demonstrates the principle.

| Enantiomer | Experimental ECD (λ, nm) | Calculated ECD (λ, nm) | Assigned Absolute Configuration |

| Enantiomer I | (+) Cotton effect at 320 nm, (-) Cotton effect at 275 nm | Matches simulated spectrum for (S,R,R,R,R) | (S,R,R,R,R) |

| Enantiomer II | (-) Cotton effect at 320 nm, (+) Cotton effect at 275 nm | Matches simulated spectrum for (R,S,S,S,S) | (R,S,S,S,S) |

Experimental Determination of Absolute Configuration (e.g., Electronic Circular Dichroism (ECD))

Systematic Enumeration and Stereoisogrammatic Analysis of this compound Derivatives

The substitution of hydrogen atoms in the this compound skeleton with other atoms or functional groups leads to a variety of derivatives with complex stereochemical relationships. Fujita's stereoisogram approach provides a systematic method for enumerating and classifying these stereoisomers. researcher.liferesearcher.lifeoup.com

In substituted this compound derivatives, it is important to distinguish between global and local chirality. oup.comoup.com

Global Chirality refers to the chirality of the molecule as a whole, which in the case of this compound derivatives is fundamentally determined by the handedness of the this compound skeleton itself (e.g., R-twistane or S-twistane). researcher.lifeoup.com

Local Chirality pertains to the stereochemistry at specific substitution sites or stereogenic centers within the molecule.

Fujita's stereoisogram approach systematically addresses both global and local chirality, providing a comprehensive understanding of the stereoisomerism in these systems. oup.comoup.com

Beyond chirality, the concept of RS-stereogenicity is crucial for a complete stereochemical analysis. researcher.lifeoup.com RS-stereogenicity is considered a second type of handedness, distinct from chirality. researcher.life An R-twistane skeleton and an S-twistane skeleton are considered a pair of RS-diastereomers . researcher.lifeoup.com Diastereomers are stereoisomers that are not mirror images of each other and have different configurations at some, but not all, stereocenters. libretexts.org

The substitution on an R-twistane skeleton versus an S-twistane skeleton can lead to diastereomeric, rather than enantiomeric, relationships, depending on the nature and position of the substituents. The stereoisogram approach uses graphical representations to classify these complex relationships. For this compound derivatives, primarily type-I and type-III stereoisograms are utilized for their classification and enumeration. researcher.lifeoup.com This systematic approach allows for a precise count and characterization of all possible stereoisomers for a given substituted this compound. researcher.lifeoup.com

Table 2: Enumeration of Monosubstituted this compound Derivatives This table is based on the principles of combinatorial enumeration in chemistry and illustrates the possible outcomes for monosubstitution on the this compound skeleton.

| Substitution Position | Number of Stereoisomers | Relationship |

| Bridgehead (e.g., C1) | 2 | Enantiomers |

| Ethylene Bridge (e.g., C2) | 2 | Enantiomers |

| Methylene (B1212753) Bridge (e.g., C4) | 2 | Enantiomers |

Global and Local Chirality Concepts in this compound Derivatives

Chiral Distinction in Reaction Pathways Involving this compound Scaffolds

Recent research has highlighted the profound impact of the this compound scaffold's chirality on the outcome and properties of its derivatives. A notable example is found in the synthesis and biological evaluation of a series of chiral indolyl-twistenediones. sciprofiles.com Researchers synthesized these compounds and successfully separated the enantiomers using chiral semipreparative High-Performance Liquid Chromatography (HPLC). sciprofiles.com Subsequent biological studies revealed a significant chiral distinction in their antiviral activity. This enantiomer-specific efficacy underscores that the biological interactions, which are themselves reaction pathways, are highly sensitive to the stereochemistry of the this compound core. sciprofiles.com The absolute configurations of these enantiomers were confirmed through a combination of experimental and theoretical Electronic Circular Dichroism (ECD) techniques, supported by Density Functional Theory (DFT) calculations. sciprofiles.com

The influence of the this compound framework extends to the synthesis of advanced materials. In the creation of mesomorphic (liquid crystal) materials, optically active this compound derivatives have been used as the central chiral component. tandfonline.com Esters derived from optically active 8-alkyltwistanols have been shown to exhibit cholesteric phases, a type of liquid crystal phase that requires a chiral molecular structure. tandfonline.com The thermal properties of these materials are directly linked to the specific this compound-based molecular core.

An acyl radical reaction involving a bicyclo[2.2.2]octenone derivative demonstrates how a this compound structure can act as a key intermediate that dictates the reaction outcome. researchgate.net DFT calculations showed that the reaction proceeds through a 5-exo-trig cyclization intermediate. researchgate.net From this point, the reaction can follow one of two distinct pathways: a hydrogen-atom transfer (HAT) to yield a cyclized product, or a rearrangement via a this compound intermediate to give a rearranged product. researchgate.net This competition between pathways highlights the pivotal role of the transient this compound structure in directing the final product formation.

The synthesis of larger, more complex chiral structures has also been built upon the this compound scaffold. For instance, a member of a series of this compound oligomers, a C₂-symmetric trithis compound, has been synthesized, representing a step towards a theoretical chiral nanorod known as polythis compound. researchgate.net The successful synthesis of such oligomers relies on controlling the stereochemistry of the building blocks, further emphasizing the role of the inherent chirality of the this compound unit in directing the construction of complex molecular architectures. researchgate.net

Research Findings on this compound Derivatives

The following tables present data from studies on different reaction pathways involving this compound scaffolds.

Table 1: Transition Temperatures of Mesomorphic this compound Derivatives

This table shows the transition temperatures for a series of liquid crystal esters containing an optically active this compound ring system. The data illustrates how modifications to the substituents on the this compound-based core affect the thermal properties and the stability of the cholesteric (Ch) and crystalline (K) phases.

| Compound | X | Y | R | K-Ch/K-I (°C) | Ch-I (°C) |

| III | H | COO | C₇H₁₅ | 71.8 | 106.5 |

| IV | OCH₃ | COO | C₇H₁₅ | 65.0 | 119.7 |

| V | C₇H₁₅ | OCO | C₇H₁₅ | 126.4 | - |

| VI | CN | COO | C₇H₁₅ | 124.7 | 180.9 |

Data sourced from Geivandov, R. Ch., et al. (1989). tandfonline.com K = Crystalline phase; Ch = Cholesteric phase; I = Isotropic liquid phase. A dash (-) indicates the transition was not observed.

Table 2: Chiral Distinction in Antiviral Activity of Indolyl-Twistenediones

This table summarizes the findings on a pair of indolyl-twistenedione enantiomers, highlighting the separation method and the observed stereospecific biological activity. This demonstrates a clear distinction in the biological reaction pathway based on the chirality of the this compound scaffold.

| Feature | Description |

| Compound Class | Indolyl-Twistenediones |

| Chiral Core | Twistenedione |

| Synthesis Outcome | Racemic mixture |

| Enantiomer Separation | Chiral semipreparative HPLC |

| Absolute Configuration Determination | Experimental and theoretical ECD, supported by DFT calculations |

| Biological Activity Finding | A "remarkable chiral distinction" was observed in the antiviral activity between the two enantiomers against members of the Coronaviridae family. sciprofiles.com |

Data sourced from Jaafar, A., et al. (2025). sciprofiles.com

Theoretical and Computational Chemistry of Twistane

Quantum Chemical Characterization of Twistane's Electronic Structure

Quantum chemical methods are crucial for understanding the electronic distribution and properties within the this compound molecule. These approaches provide a detailed picture of bonding, energy levels, and charge distribution.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules like this compound. DFT calculations, often employing functionals like B3LYP, have been applied to optimize the geometry of this compound and investigate its properties. nih.govresearchgate.netcompchemhighlights.orgcomporgchem.comcomporgchem.comcompchemhighlights.org For instance, DFT has been used to optimize the structure of a large polythis compound prototype, C236H242, revealing its helical nature and a small inner diameter. nih.govresearchgate.netcompchemhighlights.orgcomporgchem.comcomporgchem.comcompchemhighlights.org DFT calculations have also been utilized to identify molecules, including this compound, that exhibit the perfluoro cage effect, characterized by a low-energy LUMO capable of encapsulating an electron. chemrxiv.org

High-Level Ab Initio Calculations (e.g., Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)))

High-level ab initio methods, such as Coupled Cluster Singles and Doubles with Perturbative Triples (CCSD(T)), are employed to obtain highly accurate thermochemical data for molecules like this compound. Theoretical analysis using homodesmotic equations and computations as high as CCSD(T)/cc-pVQZ have been used to determine the enthalpy of formation of this compound. nih.gov These high-level calculations provide benchmark data for evaluating the accuracy of lower-level computational methods.

Strain Theory and Molecular Topology of this compound

This compound's cage structure results in inherent molecular strain and unique topological features, which have been extensively studied using theoretical methods.

Comparative Strain Analysis with Other Saturated Cage Hydrocarbons (Adamantane, Cubane (B1203433), Octahedrane)

This compound is an isomer of adamantane (B196018), and comparative strain analysis highlights the differences in their structural rigidity and stability. This compound is considered a more strained isomer of adamantane. compchemhighlights.orgcomporgchem.comcomporgchem.comcompchemhighlights.org The fixed cyclohexane (B81311) twist conformation in the central ring of this compound introduces additional strain compared to the highly symmetrical and relatively strain-free structure of adamantane. uni-giessen.deresearchgate.netosti.govosti.gov Strain energies for various cage hydrocarbons have been calculated, showing a clear increase in strain from adamantane to this compound, octahedrane, and cubane. uni-giessen.deresearchgate.netosti.govosti.gov

| Molecule | Strain Energy (kcal/mol) | Symmetry |

| Adamantane | 6.5 | Td |

| This compound | 26.1 | D2 |

| Octahedrane | 83.7 | D3d |

| Cubane | 159 | Oh |

Table 1: Comparative Strain Energies and Symmetries of Selected Cage Hydrocarbons uni-giessen.deresearchgate.netosti.govosti.gov

Cubane and octahedrane are considerably more strained than this compound, with cubane exhibiting the highest strain among this series due to its rigid cubic structure where carbon-carbon bonds are parallel or orthogonal. uni-giessen.deresearchgate.netosti.govosti.gov

Rigorous Topological Analysis of this compound and Polythis compound Architectures

The topology of this compound and its extended structures, such as polythis compound, has been subject to rigorous analysis. This compound itself possesses D2 symmetry and is a chiral hydrocarbon. nih.govwikipedia.orgrsc.org Polythis compound, a proposed linear extension of this compound units, has been analyzed topologically, revealing a nonrepeating, alternating σ-helix structure with an irrational periodicity parameter. nih.govresearchgate.netcompchemhighlights.orguga.edu This topological analysis helps in understanding the unique structural arrangement and potential properties of these complex hydrocarbon architectures.

Spectroscopic Simulations and Predictive Modeling for this compound

Computational methods are also used to simulate and predict the spectroscopic properties of this compound, aiding in its identification and characterization. Simulated x-ray absorption spectra, for example, have been computed for this compound and other cage hydrocarbons using methods like the STOBE DFT code. researchgate.netosti.govresearchgate.net These simulations reproduce the main features observed in experimental gas-phase absorption spectra and help in understanding how molecular shape and strain influence the electronic structure and spectroscopic signatures. researchgate.netosti.govosti.govresearchgate.net While adamantane shows vibrational structure in its spectrum, the different symmetry of this compound dampens this structure in its corresponding spectrum. osti.gov Predictive modeling of spectroscopic data, such as NMR chemical shifts, has also been performed for polythis compound to facilitate its potential synthesis and characterization. uni-muenchen.de

Theoretical Prediction of X-ray Absorption Spectra (NEXAFS)

Near-edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a technique sensitive to the local electronic and structural environment of specific atoms within a molecule. Theoretical prediction of NEXAFS spectra involves computational methods to simulate how a molecule will absorb X-rays at energies near the core electron binding energies of its constituent atoms. This can help in interpreting experimental NEXAFS data and understanding the electronic transitions occurring upon X-ray absorption.

Studies have utilized theoretical calculations to investigate the NEXAFS spectra of saturated carbon cage molecules, including adamantane, this compound, octahedrane, and cubane. researchgate.net These molecules represent a series with increasing molecular strain. researchgate.net Theoretical simulations of X-ray absorption spectra, often using methods like Density Functional Theory (DFT), can reveal how strain affects the electronic structure and the resulting spectroscopic features. researchgate.net For saturated hydrocarbons, the NEXAFS spectra in the carbon K-edge region are primarily associated with transitions from the carbon 1s core level to unoccupied molecular orbitals, often described as σ* resonances. researchgate.netaps.org

In the context of carbon cage molecules, theoretical predictions have shown that increasing molecular strain can lead to a splitting of the broad C-C σ* resonance into more narrow and intense features in the absorption spectrum. researchgate.net This splitting is observed across the series from adamantane to cubane, with this compound falling in between in terms of strain. researchgate.net Theoretical calculations using methods like STOBE DFT have been employed to simulate these spectra and understand the relationship between molecular structure, strain, and the observed NEXAFS features. researchgate.net

While specific detailed data tables for the theoretical prediction of this compound's NEXAFS spectrum were not extensively available in the search results, the general approach involves calculating core-excitation energies and transition probabilities to simulate the absorption features. nih.govaip.orgacs.orgresearchgate.net The accuracy of these predictions depends on the chosen theoretical method and basis set. nih.govacs.orgresearchgate.net

Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Elucidation

Computational methods are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing valuable assistance in the structural elucidation of organic molecules. escholarship.orgrsc.orgnih.gov The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by the molecule's structure, bonding, and conformation. rsc.org

Computational NMR involves calculating the magnetic shielding tensors for each nucleus in a molecule using quantum mechanical methods, typically Density Functional Theory (DFT). escholarship.orgrsc.orgresearchgate.netencyclopedia.pub These shielding tensors are then converted into isotropic shielding values, which are related to experimental chemical shifts. escholarship.org The accuracy of computationally predicted chemical shifts depends on factors such as the level of theory, the basis set used, and the consideration of conformational flexibility and solvent effects. escholarship.orgrsc.org

For this compound, computational NMR can be used to predict the ¹H and ¹³C chemical shifts. This compound has a relatively rigid structure due to its cage framework, which simplifies conformational considerations compared to flexible molecules. wikipedia.org However, the different symmetry of the carbon and hydrogen atoms in this compound results in distinct chemical environments and thus different chemical shifts. wikipedia.org

While specific computational NMR data for this compound were not detailed in the search results, the general application of these methods to organic molecules involves:

Geometry optimization of the molecule to find its stable structure.

Calculation of magnetic shielding tensors at the optimized geometry.

Conversion of shielding tensors to isotropic shielding values.

Scaling of theoretical shielding values to match experimental chemical shift scales.

Computational NMR has proven effective in assigning structures and even reassignment of chemical shifts that are difficult to confirm experimentally. escholarship.org The comparison between calculated and experimental chemical shifts is a common approach to validate proposed structures. rsc.orgmdpi.com

Data tables presenting calculated and experimental NMR chemical shifts are commonly used to show the agreement between theoretical predictions and experimental observations. Although a specific table for this compound was not found, a hypothetical example illustrating the type of data generated in computational NMR studies is shown below:

| Atom Type | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| CH (Bridgehead) | Value 1 | Value A | Value 5 | Value E |

| CH₂ (Bridge) | Value 2 | Value B | Value 6 | Value F |

| CH₂ (Bridge) | Value 3 | Value C | Value 7 | Value G |

| CH₂ (Bridge) | Value 4 | Value D | Value 8 | Value H |

Note: The values in this table are illustrative and not actual calculated or experimental data for this compound.

Reactivity and Transformations of Twistane and Its Derivatives

Elucidation of Reaction Mechanisms and Pathways for Twistane Functionalization

The functionalization of the this compound skeleton often involves intricate reaction mechanisms influenced by its rigid cage structure. Early synthetic approaches to this compound itself provided insights into potential reaction pathways. Whitlock's original synthesis in 1962 involved an intramolecular enolate alkylation as a key step to form the this compound scaffold rsc.org. Another synthesis utilized the internal cyclization of a bicyclo[2.2.2]octane system cdnsciencepub.com. A seven-step synthesis from decalin dione (B5365651) involved the internal cyclization of a keto mesylate, highlighting the role of intramolecular reactions in forming the strained this compound cage cdnsciencepub.com.

More recent studies on functionalizing the this compound core, particularly in the synthesis of novel derivatives like indolyl-twistenediones, have revealed domino sequences involving multiple steps. One such pathway involves a regioselective 1,4-addition of an indole (B1671886) to a quinone position, followed by an intramolecular regioselective Diels-Alder cycloaddition and a protodeboronation step rsc.orgacs.org. This sequence demonstrates how the preorganization imposed by the starting materials and the electronic properties of substituents can dictate the reaction outcome and lead to the formation of the desired this compound-like framework rsc.orgacs.org. Boronic acids have been shown to play a crucial role in controlling regioselectivity and enhancing reactivity in these domino processes rsc.org.

In the context of building larger structures from this compound units, such as in the pursuit of polythis compound, synthetic strategies have explored polymerization reactions. Approaches involving the polymerization of acetylene (B1199291) from initiators carrying alkenyl halide functionalities have been investigated acs.org. These proposed mechanisms include initial oxidative insertion into the alkenyl halide bond, generating an alkenyl transition metal complex, followed by an intramolecular carbometalation step to form a new six-membered ring acs.org. However, challenges related to regioselectivity in the cyclization steps have been noted, with different pathways ("U-shaped" vs. "N-shaped") leading to different products or undesired side reactions uni-muenchen.dethieme-connect.com. The regioselectivity of these cyclizations is a critical factor influencing the ability to form extended oligothis compound or polythis compound structures thieme-connect.com.

Strategies for Selective Functionalization of the this compound Skeleton

Achieving selective functionalization of the this compound skeleton is a significant challenge due to its symmetry and the presence of multiple chemically similar C-H bonds. Early synthetic efforts recognized the need for complementary routes to introduce functional groups at different positions, such as the C-4 and bridgehead carbons cdnsciencepub.com.

Developing strategies for selective C-H functionalization of cage hydrocarbons like this compound is an active area of research. While direct methods for selective functionalization of this compound are not as extensively documented as for adamantane (B196018), research on related cage systems provides potential insights. For instance, selective functionalization strategies have been developed for cubane (B1203433), another highly symmetric cage hydrocarbon, using mild phase-transfer conditions to achieve mono- and dihalogenation uni-muenchen.de. These approaches highlight the potential of utilizing specific reaction conditions and catalysts to differentiate between seemingly equivalent C-H bonds in cage structures uni-muenchen.de.

Furthermore, studies on selective C-H functionalization of heterocycles using diamantane-based phosphine (B1218219) oxide ligands suggest that the unique steric and electronic properties of cage-derived ligands can influence the regioselectivity of catalytic reactions uni-giessen.de. This indicates that designing ligands or catalysts specifically tailored for the this compound framework could be a viable strategy for achieving selective functionalization at desired positions. Overcoming the challenges of selective functionalization is crucial for synthesizing a wider range of functionalized this compound derivatives with tailored properties.

Synthesis and Chemical Behavior of Novel this compound Derivatives

The synthesis of novel this compound derivatives is driven by the potential to explore new chemical space and develop compounds with unique properties. This includes the creation of functionalized twistanes and the challenging endeavor of oligomerizing this compound units.

Chemistry of Twistenediones and Indolyl-Twistenediones

Twistenediones and their derivatives, particularly indolyl-twistenediones, represent an important class of this compound-like compounds with interesting chemical behavior and potential applications rsc.orgacs.org. The synthesis of indolyl-twistenediones has been achieved through a domino process involving the reaction of 2-quinonyl boronic acids with 2-alkenylindoles rsc.orgacs.org. This reaction sequence is characterized by a site-selective conjugate addition of the indole to the quinone system, followed by a regioselective intramolecular Diels-Alder cycloaddition acs.org.

The chemical behavior of these twistenediones can be further modified through subsequent reactions. For example, oxidation of indolyl-twistenediones using reagents like meta-chloroperoxybenzoic acid (m-CPBA) has been shown to yield expanded 6/6/9 caged systems, demonstrating the potential for skeletal rearrangements and expansions of the this compound-like core rsc.orgacs.org.

Studies on chiral indolyl-twistenediones have also highlighted the importance of stereochemistry in their chemical and biological activity rsc.orgscienceopen.comscilit.com. The separation and characterization of enantiomers have been reported, and investigations into their antiviral activity have revealed significant chiral distinction in efficacy rsc.orgscienceopen.com. This underscores the need to consider the stereochemical aspects when synthesizing and studying this compound derivatives.

Oligomerization and Hypothetical Polymeric Structures: Towards Polythis compound

The concept of polythis compound, a hypothetical polymer composed of fused this compound units, has attracted significant theoretical and synthetic interest wikipedia.orgnih.govrsc.orgacs.orgscilit.comnih.govrsc.orgresearchgate.net. Envisioned as a chiral hydrocarbon nanotube, polythis compound would consist solely of sp3-hybridized carbon and hydrogen atoms in a highly ordered, helical arrangement nih.govrsc.orgcompchemhighlights.org.

Efforts towards the synthesis of polythis compound have focused on the preparation of oligomers of this compound, such as dithis compound and trithis compound rsc.orguni-muenchen.dethieme-connect.comrsc.orgresearchgate.net. The synthesis and characterization of C2-symmetric trithis compound have been reported as a significant step in this direction rsc.orguni-muenchen.dethieme-connect.comrsc.orgresearchgate.netuni-muenchen.de. These synthetic studies often involve challenging cyclization reactions to link the this compound units uni-muenchen.dethieme-connect.com.

Synthetic strategies towards polythis compound have included exploring the polymerization of acetylene using initiators designed to impart a helical bias acs.orgnih.gov. While the direct polymerization to form polythis compound remains an ongoing challenge, these studies have provided valuable insights into the required reaction pathways and the difficulties associated with controlling the regioselectivity and stereochemistry of the polymerization process uni-muenchen.deacs.orgthieme-connect.com.

Theoretical studies have provided compelling evidence for the potential existence and stability of polythis compound. Computational analyses have described its helical structure and estimated its strain energy, suggesting that it could be a synthetically accessible target nih.govcompchemhighlights.org. The hypothetical formation of polythis compound from acetylene has been calculated to be exothermic, further supporting its thermodynamic viability nih.gov. Despite the synthetic challenges, the unique structural and potential physical properties of polythis compound continue to drive research in this area nih.govcompchemhighlights.org.

Compound List and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5460768 |

| (+)-Twistane | 91618084 |

| Twistenedione | Not readily available in search results |

| Indolyl-twistenedione | Not readily available in search results |

| Polythis compound | Not applicable (hypothetical polymer) |

| cis-Decalin diketone | Not readily available in search results |

| 2-Twistanone | Not readily available in search results |

| 4-Twistanone | Not readily available in search results |

| 8-acetoxy-4-twistanone | Not readily available in search results |

| 1-Twistanol | Not readily available in search results |

| 1-Twistane carboxylic acid | Not readily available in search results |

| 1-Twistylamine | Not readily available in search results |

| Dithis compound | Not readily available in search results |

| Trithis compound | Not readily available in search results |

Advanced Spectroscopic Techniques for Twistane Structural Elucidation

Applications of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Twistane Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound derivatives, providing detailed information about the carbon skeleton and the stereochemical environment of protons. Both ¹H and ¹³C NMR are fundamental in confirming the successful synthesis of the this compound framework and in determining the regiochemistry and stereochemistry of substituents. cdnsciencepub.comcdnsciencepub.com

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives often exhibit complex multiplets due to the rigid cage structure and the fixed spatial relationships between protons. For the parent this compound, the ¹H NMR spectrum shows characteristic peaks corresponding to the different proton environments within the D₂-symmetric structure. cdnsciencepub.com In substituted twistanes, the chemical shifts and coupling constants of the methine and methylene (B1212753) protons provide crucial data for assigning the position and orientation of functional groups.

¹³C NMR Spectroscopy: ¹³C NMR is particularly powerful for directly probing the carbon framework of this compound. The chemical shifts of the carbon atoms are sensitive to their hybridisation, connectivity, and steric environment. oregonstate.edu Studies on monosubstituted twistanes, such as hydroxy, chloro, bromo, and oxo derivatives, have revealed that the substituent's effect on the chemical shifts of the α and β carbons is more significant than in comparable adamantane (B196018) derivatives. cdnsciencepub.comcdnsciencepub.com This heightened sensitivity is attributed to the unique geometry and strain within the this compound cage.

A notable finding in the ¹³C NMR of twistanes is the substituent-induced shift at the antiperiplanar γ-carbon. The direction of this shift depends on the presence or absence of 1,3-diaxial hydrogen-hydrogen interactions. A shielding effect (upfield shift) is observed when such an interaction is present, whereas a deshielding effect (downfield shift) occurs in its absence, suggesting a through-bond interaction mechanism. cdnsciencepub.com

The analysis of ¹H and ¹³C NMR data, often in conjunction with two-dimensional NMR techniques like COSY and HMBC, has been instrumental in the characterization of novel this compound-containing natural products, such as phaeomycin A. acs.org These advanced NMR methods allow for the complete assignment of proton and carbon signals, confirming the intricate connectivity of the this compound core with other molecular fragments. acs.org

Below is a table summarizing representative ¹³C NMR chemical shift data for this compound and some of its derivatives.

| Compound | Carbon Position | Chemical Shift (δ, ppm) | Reference |

| This compound | C-1, C-3, C-6, C-8 | 37.5 | cdnsciencepub.com |

| C-2, C-7 | 32.7 | cdnsciencepub.com | |

| C-4, C-5, C-9, C-10 | 27.1 | cdnsciencepub.com | |

| 1-Hydroxythis compound | C-1 | 71.3 | cdnsciencepub.com |

| C-2, C-8 | 41.5 | cdnsciencepub.com | |

| C-9, C-10 | 36.3 | cdnsciencepub.com | |

| 4-Twistanone | C-4 | 222.7 | uni-muenchen.de |

| C-3, C-5 | 58.9, 47.1 | uni-muenchen.de |

Electronic Circular Dichroism (ECD) Spectroscopy in Chiral this compound Analysis

This compound possesses D₂ symmetry and is inherently chiral, existing as a pair of enantiomers. cas.cz Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light, making it exceptionally well-suited for the analysis of chiral molecules like this compound. ull.es The primary application of ECD in this compound chemistry is the determination of the absolute configuration of newly synthesized or isolated derivatives. csic.esresearchgate.net

The method involves comparing the experimentally measured ECD spectrum of a chiral this compound derivative with the theoretical spectrum calculated using quantum chemical methods, such as time-dependent density functional theory (TDDFT). csic.esresearchgate.net A good match between the experimental and simulated spectra allows for the unambiguous assignment of the absolute configuration (e.g., (R) or (S)) of the molecule. researchgate.netcore.ac.uk

This approach has been successfully applied to determine the absolute configurations of chiral indolyl-twistenediones, which were evaluated for antiviral activity. csic.esrsc.org By separating the enantiomers of a racemic mixture using chiral HPLC and then measuring their individual ECD spectra, researchers could assign the absolute configuration to each enantiomer by correlating the experimental data with TDDFT calculations. csic.es This was crucial in demonstrating that the antiviral activity was enantiomer-specific. csic.es

The ECD spectra of this compound derivatives are influenced by the electronic transitions of chromophores within the molecule. For instance, in this compound ketones or enones, the n→π* and π→π* transitions of the carbonyl group give rise to characteristic Cotton effects in the ECD spectrum. The sign and magnitude of these Cotton effects are directly related to the chiral environment of the chromophore, which is dictated by the twisted cage structure. researchgate.net

The reliability of ECD for absolute configuration determination is high, especially for rigid systems like this compound, as the conformational flexibility is limited, leading to more accurate theoretical models. ull.es The synergy of experimental ECD measurements and theoretical calculations provides a robust, non-empirical method for stereochemical elucidation in the field of this compound chemistry. researchgate.netcore.ac.uk

X-ray Absorption Spectroscopy for Probing Electronic States and Strain in this compound

X-ray Absorption Spectroscopy (XAS) is a technique that probes the electronic structure of matter by measuring the absorption of X-rays as a function of energy. uu.nlacs.org Near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, a type of XAS, is particularly useful for investigating the unoccupied electronic states and the effects of steric strain in molecules. researchgate.netresearchgate.net

This compound, an isomer of adamantane, possesses significantly more molecular strain (26.1 kcal/mol vs. 6.5 kcal/mol for adamantane) due to the fixed twist-boat conformation of its central six-membered ring. researchgate.netaip.org This inherent strain profoundly influences its electronic structure. Gas-phase NEXAFS spectroscopy has been employed to study a series of saturated carbon-cage molecules, including this compound, to understand how strain affects their electronic states. researchgate.netosti.gov

The carbon K-edge X-ray absorption spectra of these cage compounds reveal distinct changes that correlate with increasing molecular strain. aip.org A key observation is the progression of the C–C σ* resonance. In the low-strain adamantane, this appears as a broad absorption manifold. researchgate.netresearchgate.net In contrast, for the more strained this compound and other cage molecules like cubane (B1203433), this broad resonance splits into narrower and more intense resonances. researchgate.net This splitting is a direct consequence of the molecular shape and the associated strain, which alters the energy levels of the unoccupied molecular orbitals. researchgate.netosti.gov

Crystallographic Analysis of this compound Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound derivatives, this technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, thereby confirming the tricyclo[4.4.0.03,8]decane skeleton and the stereochemistry of its substituents. acs.orgrsc.org

Crystallographic analysis has been crucial in verifying the structures of novel and complex this compound derivatives. For example, the structure of phaeomycin A, a natural product containing a rare this compound skeleton connected to a phthalide (B148349) moiety, was unequivocally established by single-crystal X-ray diffraction. acs.orgnih.gov This analysis confirmed the connectivity between the molecular fragments and determined the absolute configuration at seven stereocenters with high confidence. acs.org

Similarly, X-ray crystallography has been used to confirm the structures of this compound derivatives formed through unexpected rearrangement reactions. In one instance, a base-catalyzed rearrangement yielded products with the this compound ring system, the structure of which was confirmed by an X-ray crystal structure analysis of a pentamethyl-methylene-tricyclodecanedione derivative. rsc.org The analysis of a p-bromobenzenesulfonate derivative of a twistanone, formed via an internal aldol (B89426) cyclization, was also accomplished using X-ray diffraction, confirming the this compound ring system. acs.org

The data obtained from crystallographic studies, such as atomic coordinates and thermal ellipsoid parameters, serve as the ultimate proof of structure and are often deposited in crystallographic databases for public access. acs.orgbris.ac.uk These analyses are indispensable for validating synthetic methodologies and for understanding the intricate steric and electronic effects within the rigid this compound framework. uni-muenchen.dersc.org

Future Directions and Emerging Research Avenues

Untapped Synthetic Methodologies for Twistane and Related Architectures

Since its first synthesis in 1962, several routes to the this compound skeleton have been developed. wikipedia.orgorganicchemistrydata.orgyoutube.comcdnsciencepub.com However, the pursuit of greater efficiency and novel derivatives drives the exploration of untapped synthetic strategies. Modern computational tools and a deeper understanding of reaction mechanisms have opened the door to conceptually new approaches that move beyond classical methods. acs.org

One promising area is the use of computer-aided synthesis prediction to identify non-intuitive pathways. Software like ICSYNTH has proposed novel disconnections for the this compound skeleton. acs.org Two notable suggestions include:

Transannular α,α′-double ketone alkylation: This approach suggests using a [3.3.1]-bicyclic dione (B5365651) precursor and forming the central bond via a double alkylation with a one-carbon electrophile like diiodomethane. This strategy extrapolates from similar reactions used to construct the isomeric adamantane (B196018) skeleton. acs.org

Transannular dehydrogenation: A highly streamlined, one-step route proposes the direct conversion of cis-decalin to this compound via dehydrogenation, potentially using a supported platinum catalyst. While challenging, the simplicity of this transformation makes it an alluring, albeit speculative, target for future research. acs.org

Further research is also needed to develop more efficient methods for creating functionalized this compound derivatives, which are crucial for developing new materials and biologically active molecules. cdnsciencepub.com While methods exist for functionalization at the C-1, C-2, and C-4 positions, new catalytic and selective reactions could significantly streamline access to these valuable building blocks. youtube.comcdnsciencepub.com The development of enantioselective syntheses remains a key objective, as the chirality of this compound is critical for its application in areas like medicinal chemistry and chiral materials. nih.gov

| Proposed Synthetic Strategy | Precursor | Key Transformation | Potential Advantage |

| Transannular α,α′-double ketone alkylation | [3.3.1]-Bicyclic dione | Double intramolecular alkylation | Utilizes readily available precursors |

| Transannular Dehydrogenation | cis-Decalin | Catalytic C-C bond formation | Potentially a one-step synthesis |

Exploration of Novel this compound-Based Architectures and Materials

The rigid, chiral, and three-dimensional nature of the this compound core makes it an attractive scaffold for constructing novel supramolecular architectures and advanced materials with unique properties.

A significant area of emerging research is the development of polythis compound , a hypothetical chiral nanorod composed of fused this compound units. uni-muenchen.de This novel polymer is predicted to have intriguing mechanical and electronic properties. Theoretical studies have guided synthetic efforts, leading to the successful synthesis and characterization of C2-trithis compound , a dimer of this compound that represents a significant step toward the realization of polythis compound. uni-muenchen.deresearchgate.net The synthesis of oligotwistanes provides valuable insights into the Wagner-Meerwein rearrangements that are key to controlling the construction of these extended structures. uni-muenchen.de

In the realm of natural products, genome mining has recently uncovered this compound-containing compounds. Phaeomycin A , isolated from the marine bacterium Streptomyces phaeochromogenes, features a rare this compound skeleton connected to a phthalide (B148349) moiety. nih.govacs.orgacs.org This discovery opens a new branch of natural product chemistry and suggests that biosynthetic pathways for constructing this strained ring system exist in nature, offering potential inspiration for new synthetic strategies. acs.org

Furthermore, the this compound scaffold is being actively investigated for its therapeutic potential. Key developments include:

Antiviral Agents: Chiral indolyl-twistenediones, derivatives of this compound, have shown promising and selective antiviral activity against coronaviruses, including SARS-CoV-2. nih.gov Research has demonstrated a significant difference in efficacy between the two enantiomers, highlighting the importance of chirality in their biological function and opening new avenues for developing 3D-structured antiviral drugs. nih.gov

Potential Influenza A Inhibitors: Researchers have proposed and synthesized various twistanamines to test their activity against influenza A virus mutants, capitalizing on the cage-like structure of this compound which is reminiscent of other antiviral compounds. uni-muenchen.de

| Novel Architecture/Material | Description | Potential Application | Research Status |

| Polythis compound | Hypothetical polymer of fused this compound units | Chiral nanorods, advanced materials | Theoretical predictions exist; C2-trithis compound synthesized uni-muenchen.deresearchgate.net |

| Phaeomycin A | Natural product with a this compound-phthalide structure | Unknown, potential bioactive lead | Isolated and structurally characterized acs.orgacs.org |

| Indolyl-twistenediones | Chiral this compound derivatives | Antiviral agents (e.g., against SARS-CoV-2) | Synthesized and tested; show enantiomer-specific activity nih.gov |

| Twistanamines | Amino-functionalized this compound derivatives | Antiviral agents (e.g., against Influenza A) | Synthesized for biological screening uni-muenchen.de |

Advanced Computational Modeling for Structure-Reactivity Relationships in this compound Chemistry

Computational chemistry is an indispensable tool for understanding and predicting the behavior of strained systems like this compound. Advanced modeling techniques are providing unprecedented insights into the structure, stability, and reactivity of this compound and its derivatives, guiding experimental efforts.

Density Functional Theory (DFT) is widely used to study various aspects of this compound chemistry. It has been instrumental in:

Determining Absolute Configurations: DFT calculations, in conjunction with experimental electronic circular dichroism (ECD), have been used to definitively assign the absolute configurations of chiral this compound derivatives, which is crucial for understanding their biological activity. nih.gov

Predicting Spectroscopic Properties: Computational methods have been employed to elucidate the ¹H and ¹³C NMR chemical shifts of the hypothetical polythis compound, which will be vital for its characterization if it is successfully synthesized. uni-muenchen.de

Investigating Electronic Structure and Strain: The effects of steric strain on the electronic structure of cage compounds are being systematically studied. researchgate.netuni-giessen.de X-ray absorption spectra of this compound have been modeled to understand how its unique geometry, which forces a twist-boat conformation, influences its electronic states compared to its less strained isomer, adamantane. researchgate.netuni-giessen.de

Beyond DFT, other computational approaches are being applied to model more complex systems and properties:

Molecular Dynamics (MD): Reactive force field (ReaxFF)-based molecular dynamics simulations are used to investigate the mechanical properties and self-assembly of polythis compound. These simulations predict that individual polythis compound strands can self-assemble into twisted, rope-like structures with high Young's moduli, suggesting their potential as strong, lightweight materials. researchgate.net

Line Symmetry Group Theory: A general algorithm using line symmetry group theory has been proposed for the ab initio modeling of helical nanostructures like polythis compound. This allows for the accurate calculation of electronic and mechanical properties, such as the band gap and Young's modulus, as a function of torsion and axial strain. researchgate.net

These computational studies not only rationalize experimental observations but also provide a predictive framework for designing new this compound-based molecules and materials with tailored properties, accelerating the discovery process. researchgate.netresearchgate.net

常见问题

Q. What experimental methodologies are commonly employed to synthesize Twistane, and how can reproducibility be ensured?

this compound synthesis typically involves multi-step organic reactions, such as the Wolff-Kishner reduction and intramolecular cyclization. Key steps include the use of reagents like LiAlH4 for reductions and MeSO2Cl/Pyridine for sulfonylation . To ensure reproducibility, researchers should document reaction conditions (e.g., temperature, solvent purity) and purification methods (e.g., column chromatography, recrystallization) in detail, adhering to standardized protocols for reporting synthetic procedures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s unique structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography are essential. NMR identifies proton environments and stereochemistry, while X-ray diffraction resolves bond angles and torsion angles in the twisted bicyclic framework . For novel derivatives, high-resolution mass spectrometry (HRMS) and elemental analysis validate molecular formulas .

Q. How can thermodynamic stability and strain energy in this compound be quantitatively assessed?

Strain energy is calculated using computational methods (e.g., density functional theory, DFT) by comparing this compound’s heat of formation with hypothetical strain-free analogs. Experimentally, calorimetry measures enthalpy changes during combustion or isomerization . Comparative studies with less-strained analogs (e.g., norbornane) provide benchmarks .

Advanced Research Questions

Q. What computational strategies resolve contradictions in this compound’s structural data from different synthesis routes?

Discrepancies in bond lengths or angles may arise from crystallographic packing effects or solvent interactions. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations model environmental impacts, while molecular dynamics (MD) track conformational flexibility. Cross-validating experimental data (e.g., XRD, neutron diffraction) with computational outputs reconciles inconsistencies .

Q. How do reaction mechanisms differ in this compound synthesis when alternative catalysts or solvents are used?

Mechanistic studies employ kinetic isotope effects (KIE), deuterium labeling, and in-situ spectroscopic monitoring (e.g., IR, Raman). For example, replacing Pt with Pd in hydrogenation steps alters transition-state energetics, which is quantified via Eyring plots . Solvent polarity effects on intermediates are modeled using COSMO-RS (Conductor-like Screening Model for Real Solvents) .

Q. What challenges arise in crystallizing this compound derivatives, and how can they be mitigated?

High steric hindrance and low solubility complicate crystallization. Techniques like slow evaporation in mixed solvents (e.g., CHCl₃/hexane) promote nucleation. Additives (e.g., ionic liquids) or high-pressure crystallization setups improve lattice packing . For unstable derivatives, cryocrystallography at 100 K minimizes thermal motion artifacts .

Q. How can enantiomeric purity of chiral this compound analogs be rigorously validated?

Chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy distinguishes enantiomers. Absolute configuration is confirmed via anomalous X-ray scattering (e.g., using Cu-Kα radiation) . For kinetic resolution studies, enantiomeric excess (ee) is calculated using Mosher’s ester derivatization followed by ¹H NMR .

Methodological Best Practices

- Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for reporting experimental details, including solvent grades, catalyst loadings, and spectral acquisition parameters .

- Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to resolve discrepancies .

- Ethical Citation : Acknowledge prior synthetic routes and computational frameworks to maintain academic integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。